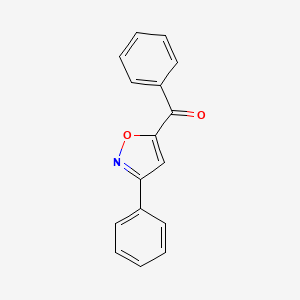
Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a phenyl group attached to the 3-position of the oxazole ring and a methanone group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone typically involves the Erlenmeyer-Plöchl azlactone synthesis method. This classical process involves the condensation of an aromatic aldehyde with an amino acid derivative in the presence of acetic anhydride and sodium acetate . The reaction proceeds through the formation of an intermediate azlactone, which subsequently undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
科学研究应用
Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and polymers due to its stable chemical structure
作用机制
The mechanism of action of Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
相似化合物的比较
- Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone
- Phenyl(3-phenyl-1,2-oxazol-4-yl)methanone
- Phenyl(3-phenyl-1,2-oxazol-5-yl)ethanone
Uniqueness: Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications .
属性
CAS 编号 |
1152-17-6 |
|---|---|
分子式 |
C16H11NO2 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
phenyl-(3-phenyl-1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C16H11NO2/c18-16(13-9-5-2-6-10-13)15-11-14(17-19-15)12-7-3-1-4-8-12/h1-11H |
InChI 键 |
AUBKPDRFZYPUEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)

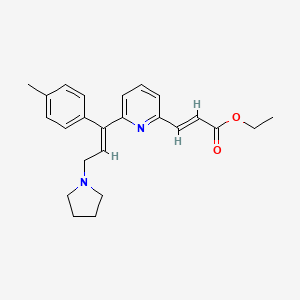


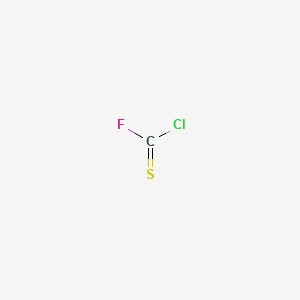
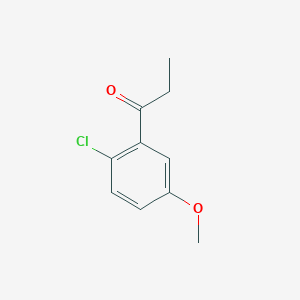
![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
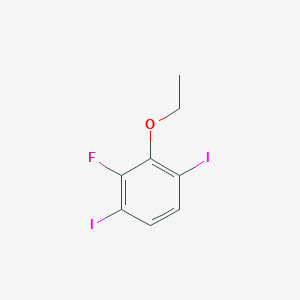


![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
